molecular formula C19H17FN2O5S2 B2910871 N-(4-fluorobenzyl)-N'-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide CAS No. 896316-46-4

N-(4-fluorobenzyl)-N'-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide

Cat. No. B2910871
CAS RN: 896316-46-4
M. Wt: 436.47
InChI Key: GTAMVRQGFBZNFS-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-N'-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide, also known as FTY720, is a synthetic compound that has shown promising results in scientific research. It was first synthesized in the 1990s as a potential immunosuppressant drug, but its mechanism of action and physiological effects have led to its exploration in various fields of research.

Mechanism Of Action

N-(4-fluorobenzyl)-N'-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide acts as an agonist for sphingosine-1-phosphate (S1P) receptors, which are involved in various cellular processes such as cell migration and survival. N-(4-fluorobenzyl)-N'-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide is phosphorylated in vivo to form N-(4-fluorobenzyl)-N'-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide-phosphate, which binds to S1P receptors and causes their internalization. This leads to a decrease in circulating lymphocytes and a decrease in inflammation. N-(4-fluorobenzyl)-N'-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide has also been shown to have direct effects on cellular processes such as apoptosis and autophagy.
Biochemical and Physiological Effects:
N-(4-fluorobenzyl)-N'-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide has been shown to have various biochemical and physiological effects. It can decrease the number of circulating lymphocytes, which can be beneficial in treating autoimmune diseases. N-(4-fluorobenzyl)-N'-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide has also been shown to decrease inflammation and promote tissue repair. Additionally, N-(4-fluorobenzyl)-N'-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide has been shown to have anti-cancer properties by inhibiting cell proliferation and inducing apoptosis.

Advantages And Limitations For Lab Experiments

N-(4-fluorobenzyl)-N'-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has a well-defined mechanism of action and has been extensively studied in various cellular and animal models. However, N-(4-fluorobenzyl)-N'-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide has some limitations for lab experiments. It can be toxic at high concentrations and can have off-target effects. Additionally, N-(4-fluorobenzyl)-N'-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide has poor solubility in water, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on N-(4-fluorobenzyl)-N'-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide. One potential direction is to explore its use in combination with other drugs for treating autoimmune diseases and cancer. Another direction is to study its effects on different cell types and in different animal models. Additionally, there is potential for the development of new analogs of N-(4-fluorobenzyl)-N'-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide with improved pharmacological properties. Overall, N-(4-fluorobenzyl)-N'-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide has shown promising results in scientific research and has the potential to be used in various fields of medicine.

Synthesis Methods

The synthesis of N-(4-fluorobenzyl)-N'-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide involves the reaction of 2-aminoethanethiol with 2-bromoethyl 2-furyl ketone to form a thioether intermediate. This intermediate is then reacted with 2-bromoethyl 4-fluorobenzyl ketone to form the final product, N-(4-fluorobenzyl)-N'-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide. The synthesis method has been optimized to increase yield and purity of the compound.

Scientific Research Applications

N-(4-fluorobenzyl)-N'-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide has been extensively studied for its potential use in treating various diseases. It has been shown to have immunomodulatory effects and can be used to treat autoimmune diseases such as multiple sclerosis and psoriasis. N-(4-fluorobenzyl)-N'-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide has also shown anti-cancer properties and has been studied for its potential use in cancer treatment. Additionally, N-(4-fluorobenzyl)-N'-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide has been shown to have neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-N'-[2-(furan-2-yl)-2-thiophen-2-ylsulfonylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O5S2/c20-14-7-5-13(6-8-14)11-21-18(23)19(24)22-12-16(15-3-1-9-27-15)29(25,26)17-4-2-10-28-17/h1-10,16H,11-12H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTAMVRQGFBZNFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorobenzyl)-N'-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide

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